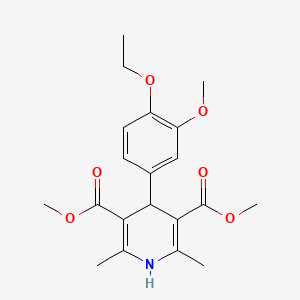

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by its dimethyl ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a 4-ethoxy-3-methoxyphenyl moiety at position 4 of the dihydropyridine ring.

Properties

IUPAC Name |

dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-7-27-14-9-8-13(10-15(14)24-4)18-16(19(22)25-5)11(2)21-12(3)17(18)20(23)26-6/h8-10,18,21H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXRQEBELKFHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of ethyl acetoacetate with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for various coupling reactions and functional group transformations.

Biology: Research in biological systems has explored the potential of this compound as a pharmacological agent. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: The compound and its derivatives have been investigated for their therapeutic properties

Industry: In the materials science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Solubility and Melting Points

- Dimethyl Esters vs. Diethyl Esters: The target compound’s dimethyl ester groups likely reduce lipophilicity compared to diethyl analogs (e.g., diethyl 4-(4-aminophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) . This could result in lower cellular uptake but improved aqueous solubility.

- Melting Points : A related compound, dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate, has a melting point of 224–226°C , suggesting that the target compound’s ethoxy and methoxy groups may lower its melting point due to reduced crystallinity.

Spectroscopic Data

- IR and NMR Profiles: The target compound’s IR spectrum is expected to show peaks near 1665 cm⁻¹ (C=O stretching) and 3320 cm⁻¹ (N–H bending), consistent with analogs like 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-DHP-3,5-dicarboxamide .

- ¹H NMR : The 4-ethoxy-3-methoxyphenyl group would produce distinct aromatic signals between δ 6.5–8.0 ppm, similar to diethyl 4-[3-(benzyloxy)phenyl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate .

Structural and Conformational Analysis

- Crystal Packing : The 4-ethoxy-3-methoxyphenyl substituent may induce conformational flexibility in the dihydropyridine ring, as observed in diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate, which forms hydrogen-bonded networks stabilizing its crystal lattice .

Biological Activity

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DHP) is a compound belonging to the class of dihydropyridines. These compounds are notable for their diverse biological activities, particularly in cardiovascular pharmacology. This article reviews the biological activities of DHP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of DHP is , and its structure features a dihydropyridine ring with two ester functional groups. The compound's structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 350.38 g/mol |

| SMILES | CC(C1=C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC |

| IUPAC Name | This compound |

Pharmacological Activities

DHPs are recognized for various pharmacological effects, including:

1. Calcium Channel Blockade

DHPs are primarily known for their role as calcium channel blockers (CCBs). They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation, reduced blood pressure, and decreased myocardial oxygen demand.

2. Antihypertensive Effects

Clinical studies have demonstrated that DHP derivatives effectively lower blood pressure in hypertensive patients. For instance, drugs like nifedipine and amlodipine have been widely used in treating hypertension due to their efficacy and safety profiles .

3. Neuroprotective Properties

Recent research indicates that DHPs may possess neuroprotective effects. They have been shown to enhance cognitive function and protect against neurodegenerative diseases by modulating calcium signaling pathways in neurons .

4. Antitumor Activity

DHP derivatives exhibit potential anticancer properties. Studies have indicated that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism is believed to involve the modulation of intracellular calcium levels and subsequent activation of apoptotic pathways.

The biological activity of DHP can be attributed to several mechanisms:

- Calcium Channel Inhibition : By blocking calcium channels, DHP reduces smooth muscle contraction and promotes vasodilation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that DHPs may reduce oxidative stress by modulating ROS levels in cells, which can contribute to their cardioprotective effects .

- Gene Expression Regulation : DHPs may influence the expression of genes involved in cell survival and apoptosis, further contributing to their therapeutic effects .

Case Studies

Several case studies illustrate the therapeutic potential of DHP:

- Hypertension Management : A clinical trial involving patients with essential hypertension showed significant reductions in systolic and diastolic blood pressure after treatment with a DHP derivative over a 12-week period .

- Neuroprotection in Alzheimer's Disease : A study found that a specific DHP compound improved cognitive function in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent .

- Anticancer Efficacy : In vitro studies demonstrated that DHP compounds inhibited the growth of breast cancer cells by inducing apoptosis through calcium-mediated pathways .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine derivatives?

The Hantzsch reaction is the standard method, involving a one-pot condensation of an aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in refluxing ethanol or methanol. Modifications include solvent-free conditions or microwave-assisted synthesis to enhance yield and reduce reaction time. Structural confirmation requires X-ray crystallography (e.g., boat conformation analysis) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. How is the crystal structure of this compound determined, and what conformational insights are critical?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is used for structure elucidation. Key parameters include:

- Ring puckering : Flattened boat conformation of the dihydropyridine ring (Cremer-Pople parameters quantify deviations from planarity) .

- Dihedral angles : Between the dihydropyridine and aryl substituents (e.g., ~88° in analogous structures), influencing steric interactions .

- Hydrogen bonding : N–H⋯O networks stabilize supramolecular assemblies (e.g., R₄⁴(24) tetrameric rings) .

Q. What pharmacological assays are suitable for evaluating calcium channel antagonist activity in this compound?

- Radioligand binding : Competition assays with [³H]nitrendipine to assess affinity for L-type calcium channels .

- Functional assays : Measure inhibition of K⁺-induced contractions in isolated smooth muscle (e.g., guinea pig ileum), with EC₅₀ values compared to nifedipine .

Advanced Research Questions

Q. How do substituent electronic effects on the aryl ring influence calcium channel antagonism?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent Hammett σ values with pharmacological potency. For example:

- Electron-withdrawing groups (e.g., -NO₂, -CN) at the meta or para positions enhance activity by increasing planarity of the dihydropyridine ring (reduced puckering amplitude) .

- Computational docking (AutoDock Vina) predicts interactions with key residues (e.g., Gln³⁹⁷, Tyr¹⁴⁵²) in the channel’s α₁ subunit .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for polymorphic forms?

- Cross-validation : Pair SCXRD with solid-state NMR to distinguish conformational polymorphs (e.g., synperiplanar vs. antiperiplanar ester orientations) .

- DFT optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify disordered regions (e.g., solvent-accessible voids treated via SQUEEZE in PLATON) .

Q. How can IRI (Independent Gradient Model) and DFT calculations elucidate non-covalent interactions in the solid state?

- IRI analysis : Visualizes weak interactions (C–H⋯O, π-stacking) via Multiwfn software, highlighting regions with low electron density gradients .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H, H⋯O) using CrystalExplorer, correlating with thermal stability (TGA/DSC data) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Dihedral angle (aryl vs. DHP) | 88.42° | Steric hindrance modulation | |

| Cremer-Pople puckering (Q) | 0.12–0.15 Å | Planarity vs. bioactivity link | |

| Hydrogen bond length (N–H⋯O) | 2.85–3.10 Å | Stabilizes supramolecular packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.